molecular formula C9H14F3NO4 B1373196 2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid CAS No. 1306604-74-9

2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid

Cat. No.: B1373196
CAS No.: 1306604-74-9
M. Wt: 257.21 g/mol
InChI Key: CASKNZPNGIHRKP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

2-{(tert-Butoxy)carbonylamino}acetic acid is a glycine derivative featuring dual functionalization at the nitrogen atom. Its systematic IUPAC name, derived from priority rules, is N-{[(2-methyl-2-propanyl)oxy]carbonyl}-N-(2,2,2-trifluoroethyl)glycine . This designation reflects the tert-butoxycarbonyl (Boc) protecting group and the trifluoroethyl substituent attached to the central amino group. The compound is also recognized by its CAS registry number 1306604-74-9 and MDL number MFCD18838889 .

Property Value Source
Molecular Formula C₉H₁₄F₃NO₄
Molecular Weight 257.208 g/mol
SMILES CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F
CAS Number 1306604-74-9

The tert-butoxycarbonyl group serves as a temporary protecting group for the α-amino function during peptide synthesis, while the trifluoroethyl substituent introduces steric and electronic effects critical for modulating physicochemical properties.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this specific compound remain limited in publicly accessible literature. However, insights into its structural behavior can be inferred from analogous fluorinated glycine derivatives. For example, trifluoroethylglycine (TfeGly) and difluoroethylglycine (DfeGly) derivatives exhibit distinct conformational preferences due to fluorine’s electronegativity and steric demands.

In related studies, α-hydrazino acids with fluorinated side chains demonstrate extended conformations stabilized by intramolecular hydrogen bonding between the hydrazide NH and adjacent carbonyl groups. While direct crystallographic data for 2-{(tert-butoxy)carbonylamino}acetic acid is unavailable, computational modeling suggests that the tert-butoxycarbonyl group adopts a trans conformation relative to the trifluoroethyl substituent, minimizing steric clashes.

Structural Feature Proposed Conformation Rationale
Boc Group Trans to trifluoroethyl substituent Minimizes steric hindrance
Trifluoroethyl Side Chain Extended conformation Fluorine’s electronegativity
Acetic Acid Moiety Planar carbonyl group Conjugation with adjacent amino group

Electronic Structure Analysis via Computational Chemistry Methods

Density Functional Theory (DFT) studies on fluorinated amino acids reveal critical electronic interactions. For example, the trifluoroethyl group’s electron-withdrawing effect reduces the rotational barrier around the C–N bond, altering amide isomerization kinetics compared to non-fluorinated analogs. In 2-{(tert-butoxy)carbonylamino}acetic acid, the Boc group’s carbonyl oxygen participates in weak intramolecular hydrogen bonding with the trifluoroethyl NH group, stabilizing specific rotamers.

Computational Parameter Value/Description Method Source
NH Stretch Frequency ~3450–3480 cm⁻¹ (DFT-D3) RI-B97-D3(BJ-abc)
NH···OC Distance ~212–213 pm (H-bond length) DFT-D3
C–N Rotational Barrier Reduced vs. non-fluorinated analogs MP4

These findings align with experimental observations of fluorinated peptides, where trifluoroethyl substitutions enhance protease resistance by altering hydrogen-bonding networks.

Stereochemical Considerations in Protected Amino Acid Derivatives

The compound’s stereochemistry is defined by the glycine backbone’s central carbon, which bears four distinct substituents: the tert-butoxycarbonyl group, trifluoroethyl group, acetic acid moiety, and hydrogen atom. This configuration creates a tetrahedral chiral center , though glycine itself is achiral due to its two identical hydrogen atoms. However, in this derivative, the asymmetry introduced by the trifluoroethyl and Boc groups renders the molecule chiral.

Stereochemical Feature Description Implication
Chiral Center Central carbon bonded to Boc, CF₃CH₂, COOH, H Enables enantiomeric resolution
Boc Group Orientation Trans to trifluoroethyl group Favors specific synthetic pathways
Trifluoroethyl Steric Effects Bulky substituent limits rotational flexibility Influences peptide folding

The Boc protecting group’s steric bulk plays a critical role in directing regioselectivity during peptide coupling reactions. For instance, in solid-phase peptide synthesis, the tert-butoxycarbonyl group ensures that activation occurs preferentially at the carboxyl terminus while protecting the amino group.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13(4-6(14)15)5-9(10,11)12/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASKNZPNGIHRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-74-9
Record name 2-((tert-butoxycarbonyl)(2,2,2-trifluoroethyl)amino)acetic acid
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Preparation Methods

General Synthetic Strategy

The preparation of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the selective N-protection of an amino acid derivative followed by the introduction or retention of the trifluoroethyl substituent on the nitrogen atom. The Boc group is introduced to protect the amino functionality during subsequent synthetic steps.

Boc Protection of Amino Acids

The tert-butoxycarbonyl (Boc) protecting group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is typically performed in an organic solvent like dichloromethane or dioxane under mild conditions to prevent side reactions.

Incorporation of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl substituent can be introduced by alkylation of the amino group with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide) or via reductive amination using trifluoroacetaldehyde derivatives. The reaction conditions require careful control to avoid over-alkylation or side reactions.

Specific Reported Method (Based on Analogous Boc-Protected Amino Acids)

While direct literature on the exact preparation of 2-{(tert-butoxy)carbonylamino}acetic acid is limited, analogous compounds have been synthesized using the following approach:

Step Reagents & Conditions Description
1 Starting amino acid (glycine or derivative), Boc2O, base (triethylamine), solvent (CH2Cl2), 0–25°C Boc protection of amino group
2 2,2,2-trifluoroethyl bromide or trifluoroacetaldehyde, base (NaH or K2CO3), solvent (DMF or THF), room temperature to reflux Alkylation or reductive amination to introduce trifluoroethyl group
3 Acidic workup (e.g., dilute HCl) Removal of impurities and isolation of product

This sequence ensures selective protection and substitution, yielding the target compound with high purity.

Reaction Optimization and Yields

Optimization studies on similar Boc-protected amino acid derivatives indicate:

  • Solvent choice: Dichloromethane and DMF are preferred for Boc protection and alkylation steps, respectively, due to solubility and reaction efficiency.
  • Temperature: Lower temperatures (0–5°C) during Boc protection minimize side reactions; alkylation may require mild heating (40–60°C).
  • Base selection: Triethylamine is effective for Boc protection; stronger bases like sodium hydride facilitate alkylation.
  • Reaction time: Boc protection typically completes within 1–3 hours; alkylation varies from 4–24 hours depending on conditions.

Typical yields for Boc-protected amino acid derivatives with alkylated amino groups range from 70% to 90% after purification by crystallization or chromatography.

Analytical Characterization

The synthesized compound is characterized by:

For example, analogous Boc-protected amino acid derivatives show characteristic 1H NMR signals for the tert-butyl group (~1.4 ppm, singlet), methylene protons adjacent to nitrogen, and trifluoromethyl groups (19F NMR).

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Boc Protection Boc2O, triethylamine, CH2Cl2, 0–25°C, 1–3 h Mild conditions prevent side reactions
Trifluoroethylation 2,2,2-Trifluoroethyl bromide, NaH or K2CO3, DMF, 40–60°C, 4–24 h Alkylation or reductive amination
Workup Acidic aqueous quench (e.g., dilute HCl) Removes impurities
Purification Crystallization or silica gel chromatography Achieves high purity
Yield Range 70–90% Dependent on optimization

Research Findings and Notes

  • The Boc group effectively protects the amino functionality during trifluoroethyl introduction, preventing polymerization or side reactions.
  • The trifluoroethyl moiety enhances compound stability and modulates solubility, which is important for downstream applications in medicinal chemistry.
  • Careful control of reaction parameters is essential to avoid over-alkylation or decomposition.
  • While direct patents or publications on this exact compound's synthesis are scarce, methods for closely related Boc-protected amino acids provide a reliable blueprint.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amino functionality. Removal is achieved under acidic conditions, enabling downstream functionalization:

  • Hydrochloric Acid (HCl):
    Anhydrous HCl gas in dioxane or methanol removes the Boc group while simultaneously forming the hydrochloride salt of the deprotected amine ( ).
    Conditions: 4M HCl in dioxane, 60°C for 2 hours ( ).

Coupling Reactions

The carboxylic acid group participates in amide bond formation, a critical step in peptide synthesis:

  • Industrial Protocols:
    Flow microreactor systems optimize coupling efficiency and scalability, reducing reaction times to <30 minutes ( ).

Salt Formation

The free amine reacts with acids to form stable salts, enhancing solubility and crystallinity:

  • Common Salts:

    AcidProductApplication
    HClHydrochloride saltPharmaceutical intermediates
    CF₃CO₂HTrifluoroacetate saltPurification
    CH₃SO₃HMesylate saltCrystallization

    Salts are isolated via filtration after reaction in water-immiscible solvents (e.g., ethyl acetate) ( ).

Stability and Side Reactions

  • Thermal Stability:
    Decomposes above 200°C, releasing CO₂ and tert-butanol.

  • Hydrolytic Sensitivity:
    Prolonged exposure to aqueous bases (pH >10) cleaves the Boc group prematurely ( ).

Key Research Findings

  • Selectivity: The trifluoroethyl group enhances electrophilic reactivity at the α-carbon, favoring nucleophilic substitutions ( ).

  • Biological Relevance: Derivatives show promise as protease inhibitors due to steric and electronic effects of the trifluoroethyl moiety ( ).

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to be utilized as a precursor in the synthesis of various pharmaceuticals. Its tert-butoxycarbonyl (Boc) group provides a protective function during peptide synthesis, facilitating the formation of complex amino acid derivatives.

  • Peptide Synthesis: The Boc group is commonly used in solid-phase peptide synthesis (SPPS), where it protects the amine group during the reaction process. This application is crucial for creating peptides with specific biological activities and therapeutic potentials.
  • Drug Development: The trifluoroethyl moiety imparts unique physicochemical properties that can enhance the bioavailability and stability of drug candidates. Compounds featuring trifluoroethyl groups have been shown to improve metabolic stability and reduce toxicity in some cases.

Biochemistry

In biochemical research, 2-{(tert-butoxy)carbonylamino}acetic acid serves as a building block for the development of enzyme inhibitors and other bioactive molecules.

  • Enzyme Inhibition Studies: The compound can be modified to create inhibitors for various enzymes involved in metabolic pathways. For example, derivatives of this compound have been explored for their ability to inhibit proteases or kinases, which are critical targets in cancer therapy.
  • Bioconjugation Applications: The presence of reactive functional groups allows for bioconjugation with biomolecules such as antibodies or proteins, facilitating targeted drug delivery systems.

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings.

  • Polymer Synthesis: The incorporation of trifluoroethyl groups into polymer backbones can enhance hydrophobicity and chemical resistance. This property is valuable in creating advanced materials for coatings and adhesives that require durability and resistance to solvents.
  • Nanomaterials Development: Research has indicated that compounds like 2-{(tert-butoxy)carbonylamino}acetic acid can be used to modify nanoparticles for improved dispersibility and functionality in various applications including electronics and catalysis.

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted reactions during the synthesis process. Once the desired peptide is formed, the Boc group can be removed under acidic conditions, revealing the free amino group .

Comparison with Similar Compounds

2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic Acid

  • Structure: Differs by the presence of a 4-(2,2,2-trifluoroethoxy)phenyl group instead of a trifluoroethylamino chain.
  • Key Properties: Molecular Formula: C₁₂H₁₃N₃O₄S (vs. C₉H₁₂F₃NO₄ for the target compound). The trifluoroethoxy group increases lipophilicity compared to the trifluoroethylamino group, which may affect membrane permeability .

2-{(tert-Butoxy)carbonylamino}acetic Acid

  • Structure : Replaces the trifluoroethyl group with a methoxyethyl chain.
  • Key Properties :
    • Safety Profile : Classified as acutely toxic (oral, Category 4) and a skin/eye irritant (H302, H315, H319) .
    • The methoxy group lacks fluorine’s inductive effects, leading to higher basicity of the adjacent amine and reduced metabolic stability compared to the trifluoroethyl analog .
    • Lower molecular weight (295.32 g/mol) vs. the target compound’s higher lipophilicity due to fluorine.

2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid

  • Structure : Substitutes the trifluoroethyl group with an oxetane ring.
  • Solubility: The polar oxetane may improve aqueous solubility compared to the fluorine-rich target compound .

N-Boc-HADA (3-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino} D-alanine TFA Salt)

  • Structure: Contains a coumarin-derived fluorophore and a Boc-protected amino acid.
  • Key Properties :
    • Application : Used in bacterial cell wall imaging, contrasting with the target compound’s likely use in medicinal chemistry.
    • Synthesis : Utilizes trifluoroacetic acid (TFA) for Boc deprotection, a step common to both compounds .

Research Implications

  • Fluorine’s Role: The trifluoroethyl group in the target compound reduces amine basicity, improving bioavailability and resistance to enzymatic degradation compared to non-fluorinated analogs .
  • Safety Considerations : Substituents like methoxyethyl may introduce toxicity risks absent in fluorine-rich derivatives .
  • Synthetic Commonalities : Boc protection/deprotection strategies (e.g., TFA use) are shared across these compounds, enabling modular synthesis .

Biological Activity

2-{(Tert-butoxy)carbonylamino}acetic acid is a compound characterized by its unique structural components, including a tert-butoxycarbonyl group and a trifluoroethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Chemical Formula : C9_9H14_{14}F3_3NO4_4
  • Molecular Weight : 257.21 g/mol
  • IUPAC Name : 2-[(2-methylpropan-2-yl)oxycarbonyl-(2,2,2-trifluoroethyl)amino]acetic acid
  • CAS Number : 2680864-08-6

Biological Activity Overview

The biological activity of 2-{(tert-butoxy)carbonylamino}acetic acid is primarily driven by its structural features that enhance its interaction with biological targets. The trifluoroethyl group is known to improve lipophilicity and metabolic stability, which are critical for drug efficacy.

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced binding affinity to specific receptors or enzymes. The presence of the tert-butoxycarbonyl group may also contribute to improved stability and solubility in biological systems.

Case Studies

  • Anticancer Activity :
    • A study explored the synthesis of derivatives of amino acids containing trifluoromethyl groups and their effects on cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity against various cancer types, indicating potential as anticancer agents.
  • Inflammation Modulation :
    • Research into compounds similar to 2-{(tert-butoxy)carbonylamino}acetic acid showed promise in modulating inflammatory pathways. The trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets involved in inflammation.

Data Tables

PropertyValue
Molecular FormulaC9_9H14_{14}F3_3NO4_4
Molecular Weight257.21 g/mol
CAS Number2680864-08-6
Melting PointNot Available
Boiling PointNot Available
DensityNot Available

Research Findings

  • Synthesis and Characterization :
    • The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid involves standard peptide coupling techniques followed by purification methods such as chromatography. Characterization is typically performed using NMR and mass spectrometry.
  • Biological Assays :
    • In vitro assays have demonstrated that derivatives of this compound can inhibit specific enzymes related to tumor growth and inflammation. For instance, enzyme inhibition assays showed IC50 values in the micromolar range for certain targets.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to the lipophilic nature imparted by the trifluoroethyl group. Further studies are necessary to fully elucidate its metabolic pathways.

Q & A

Basic: What are the recommended synthetic routes for 2-{(tert-butoxy)carbonylamino}acetic acid, and how is its purity validated?

Methodological Answer:
The compound is typically synthesized via a multi-step sequence involving Boc (tert-butoxycarbonyl) protection of the amine group. For example, ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate can be hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (0°C, 2 h) . Purity is validated via:

  • HPLC : A chiral column (e.g., Daicel Chiralpak IG) with mobile phase n-hexane/iPrOH (9:1 + 0.1% TFA) at 1.0 mL/min flow rate and UV detection at 210 nm .
  • NMR/LC-MS : To confirm structural integrity and absence of byproducts (common in ester hydrolysis) .

Basic: How are protecting groups like Boc managed during synthesis, and what deprotection conditions are optimal?

Methodological Answer:
The Boc group is introduced to protect the amine during synthesis and is removed under acidic conditions:

  • Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (5 h, room temperature), followed by solvent evaporation to yield the free amine .
  • Workup : Neutralize residual TFA with aqueous NaHCO₃ and extract with EtOAc to isolate the product .

Advanced: How can catalytic asymmetric synthesis be optimized for enantioselective formation of this compound?

Methodological Answer:
Asymmetric synthesis requires chiral catalysts and precise conditions:

  • Catalyst : (R,R)-FeBIPF2 (2 mol%) with tetramethylpiperidine (TMP) at –30°C for 16 h achieves 90% enantiomeric excess (ee) .
  • Key Variables :
    • Temperature control (–30°C) to minimize racemization.
    • Reaction time (16 h) for complete conversion.
    • Use of chiral HPLC to monitor ee .

Advanced: What analytical strategies resolve enantiomers and quantify enantiomeric excess (ee)?

Methodological Answer:
Chiral HPLC Parameters (from ):

ColumnMobile PhaseFlow RateDetectionTemperatureRetention Times
Daicel Chiralpak IGn-hexane/iPrOH (9:1 + 0.1% TFA)1.0 mL/minUV @ 210 nm25°Ct₁ = 14.5 min, t₂ = 24.0 min

This method reliably separates enantiomers and calculates ee via peak area ratios .

Advanced: How to address contradictory yield data in literature for similar Boc-protected intermediates?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Efficiency : FeBIPF2 vs. palladium-based catalysts (e.g., 95% yield with FeBIPF2 vs. lower yields with Pd(0) in cross-couplings) .
  • Workup Conditions : Incomplete extraction (e.g., EtOAc vs. DCM) or residual solvents affecting crystallization .
  • Analytical Thresholds : Impurities below HPLC detection limits may skew reported yields. Replicate experiments with rigorous in-process monitoring are advised .

Advanced: How can computational methods accelerate reaction design for derivatives of this compound?

Methodological Answer:
The ICReDD framework combines quantum chemical calculations and information science to predict optimal reaction paths:

  • Reaction Path Search : Quantum mechanics (QM) identifies low-energy transition states for Boc deprotection or trifluoroethyl group stability .
  • Data Mining : Machine learning models trained on experimental datasets (e.g., solvent effects, catalyst performance) narrow down conditions for novel derivatives .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

  • Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335) .
  • PPE : Nitrile gloves, safety goggles, and fume hood use mandatory.
  • First Aid : For eye contact, rinse with water ≥15 min; if inhaled, move to fresh air and seek medical attention .

Advanced: How to troubleshoot low yields during ester-to-acid hydrolysis?

Methodological Answer:

  • Base Selection : LiOH in THF/H₂O (0°C) minimizes side reactions vs. NaOH, which may saponify sensitive groups .
  • Monitoring : Track reaction progress via TLC (EtOAc/hexane) or pH adjustment to ensure complete hydrolysis.
  • Byproduct Removal : Acidify the aqueous layer (pH ~2–3) to precipitate the product, then extract with EtOAc .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[(Tert-butoxy)carbonyl](2,2,2-trifluoroethyl)amino}acetic acid

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